4-(Cyclopentylmethoxy)-2-methylaniline

MAO-B inhibition Neuroprotection Monoamine oxidase

Accelerate your CNS drug discovery with 4-(Cyclopentylmethoxy)-2-methylaniline, a pre-validated MAO-B inhibitor (IC50=115 nM) with >870-fold selectivity over adrenergic alpha-2A receptors (>100 µM). Its rigid cyclopentylmethoxy group, optimal LogP (3.15), and neutral pKa (5.09) ensure superior brain penetration versus linear alkoxy analogs. Arrive as a confirmed hit for Parkinson's and Alzheimer's programs—eliminate weeks of synthesis and screening. Use as a reference standard in selectivity panels or a scaffold for in vivo-ready CNS probes. Order now to cut lead time.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 946664-22-8
Cat. No. B3171211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopentylmethoxy)-2-methylaniline
CAS946664-22-8
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC2CCCC2)N
InChIInChI=1S/C13H19NO/c1-10-8-12(6-7-13(10)14)15-9-11-4-2-3-5-11/h6-8,11H,2-5,9,14H2,1H3
InChIKeyGAOXDNQJNPWHJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclopentylmethoxy)-2-methylaniline (CAS 946664-22-8) — Technical Baseline & Procurement Identity


4-(Cyclopentylmethoxy)-2-methylaniline (CAS 946664-22-8) is a substituted aniline derivative with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol . The compound features a cyclopentylmethoxy substituent at the para position and a methyl group at the ortho position of the aniline ring . It is typically supplied as a research chemical with purity specifications ranging from 95% to 98% across commercial vendors , and is intended exclusively for laboratory research and further manufacturing use .

4-(Cyclopentylmethoxy)-2-methylaniline: Why Closely Related Aniline Analogs Cannot Be Substituted Without Performance Impact


Generic substitution among aniline derivatives bearing alkoxy substituents is inadvisable due to profound differences in lipophilicity, basicity, and steric profile that directly influence target binding affinity, membrane permeability, and metabolic stability. The cyclopentylmethoxy moiety confers a unique combination of conformational rigidity and hydrophobic surface area compared to linear alkoxy chains (e.g., methoxy, ethoxy, propoxy) or smaller cycloalkyl groups . These physicochemical distinctions translate into measurable differences in biological activity — for instance, the compound exhibits nanomolar inhibition of human MAO‑B [1] while demonstrating negligible affinity for off‑target adrenergic receptors [2], a selectivity profile that cannot be assumed for analogs with altered alkoxy substitution. Consequently, experimental data generated with alternative aniline building blocks cannot be extrapolated to 4‑(cyclopentylmethoxy)‑2‑methylaniline without independent validation.

4-(Cyclopentylmethoxy)-2-methylaniline: Comparative Quantitative Evidence for Scientific Selection


Nanomolar MAO‑B Inhibition: Potency Comparison with Structural Analogs

4-(Cyclopentylmethoxy)-2-methylaniline demonstrates an IC₅₀ of 115 nM against human monoamine oxidase B (MAO‑B) in a fluorescence spectrophotometry assay using kynuramine as substrate [1]. This potency is comparable to, or exceeds, that reported for certain 7‑cyclopentylmethoxy illudalic acid analogs (e.g., NHB1109) which exhibit 600–700 nM potencies against phosphatase targets [2], though direct cross‑target comparisons should be interpreted with caution. The cyclopentylmethoxy substitution pattern appears critical for achieving sub‑micromolar MAO‑B activity, as smaller alkoxy analogs typically require additional structural optimization to attain comparable potency [3].

MAO-B inhibition Neuroprotection Monoamine oxidase

Selectivity Profile: Negligible Alpha‑2A Adrenergic Off‑Target Activity

In a radioligand competitive binding assay using rat striatal tissue, 4‑(cyclopentylmethoxy)‑2‑methylaniline exhibited a Kᵢ value greater than 100,000 nM (>100 µM) for the alpha‑2A adrenergic receptor [1]. This stands in stark contrast to many aniline‑based CNS‑active compounds that frequently display significant adrenergic binding at sub‑micromolar concentrations, contributing to cardiovascular side effects [2]. The >870‑fold selectivity window between MAO‑B inhibition (115 nM) and alpha‑2A binding (>100 µM) indicates that the compound is unlikely to engage this common off‑target at pharmacologically relevant concentrations.

Selectivity Off‑target Adrenergic receptor

Lipophilicity (LogP) Comparison: Cyclopentylmethoxy vs. Methoxy and Ethoxy Analogs

The calculated LogP for 4‑(cyclopentylmethoxy)‑2‑methylaniline is 3.15 , representing a substantial increase in lipophilicity compared to the corresponding 4‑methoxy‑2‑methylaniline (LogP = 1.2–1.5) [1] and 4‑ethoxy‑2‑methylaniline (estimated LogP ≈ 1.8–2.0) [2]. This ~2‑log unit increase corresponds to approximately a 100‑fold higher theoretical octanol‑water partition coefficient, which directly impacts passive membrane permeability and CNS penetration potential according to established drug‑likeness guidelines.

Lipophilicity LogP Membrane permeability

Basicity (pKa) Differentiation: Reduced Protonation at Physiological pH

The predicted pKa of 4‑(cyclopentylmethoxy)‑2‑methylaniline is 5.09 ± 0.10 , which is notably lower than that of unsubstituted aniline (pKa ≈ 4.6) and 4‑methoxy‑2‑methylaniline (pKa ≈ 4.9–5.2, depending on substitution) [1]. At physiological pH (7.4), the compound is predicted to exist predominantly (>99%) in its neutral, unprotonated form, whereas many aniline derivatives with higher pKa values (>6.0) exhibit partial protonation that can reduce passive diffusion and alter subcellular distribution.

pKa Basicity Druglikeness

4-(Cyclopentylmethoxy)-2-methylaniline: High‑Value Application Scenarios Derived from Quantitative Evidence


Primary Screening for MAO‑B Inhibitor Discovery Programs

Given its validated IC₅₀ of 115 nM against human MAO‑B [1], this compound serves as an attractive starting point for medicinal chemistry campaigns targeting Parkinson's disease, Alzheimer's disease, or neuroprotection. The pre‑existing potency data reduce the need for de novo synthesis and initial screening of untested analogs, accelerating hit‑to‑lead timelines. Researchers can procure this compound with confidence that it will register as a confirmed hit in MAO‑B enzymatic assays, bypassing the uncertainty associated with uncharacterized building blocks.

Selectivity Profiling and Off‑Target Risk Mitigation Studies

The >870‑fold selectivity window between MAO‑B inhibition (115 nM) and alpha‑2A adrenergic receptor binding (>100 µM) [2] makes this compound a valuable tool for establishing selectivity benchmarks in lead optimization. It can be employed as a reference compound in counter‑screening panels to assess the adrenergic liability of newly synthesized analogs, or as a negative control in assays where adrenergic activity is undesirable.

CNS‑Penetrant Probe Development Leveraging Optimized Lipophilicity

With a calculated LogP of 3.15 — significantly higher than methoxy (LogP ~1.2–1.5) and ethoxy (LogP ~1.8–2.0) analogs — this building block is particularly suited for constructing CNS‑penetrant molecular probes. The favorable lipophilicity range (2–4 for CNS drugs) combined with a low pKa (5.09) that ensures neutrality at physiological pH supports passive blood‑brain barrier penetration. Researchers designing in vivo‑ready tool compounds for neurological target validation should prioritize this scaffold over less lipophilic alternatives.

Structure‑Activity Relationship (SAR) Exploration of Alkoxy Substituent Effects

The unique cyclopentylmethoxy group provides a conformationally constrained, bulky hydrophobic moiety that is distinct from linear alkoxy chains. Comparative SAR studies can systematically evaluate how this substitution pattern influences target engagement, metabolic stability, and pharmacokinetic properties relative to methoxy, ethoxy, isopropoxy, and cyclohexylmethoxy analogs. The quantitative data available for 4‑(cyclopentylmethoxy)‑2‑methylaniline (MAO‑B IC₅₀, selectivity, LogP, pKa) [1][2] serve as a benchmark against which newly synthesized derivatives can be measured.

Quote Request

Request a Quote for 4-(Cyclopentylmethoxy)-2-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.